molecular formula C19H19N3O4S B11277773 N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B11277773
M. Wt: 385.4 g/mol
InChI Key: RGOAKALIPMFPGR-UHFFFAOYSA-N
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Description

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a methoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the furan ring and the methoxyphenethylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce costs. The choice of reagents and reaction conditions is critical to ensure the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

  • N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
  • N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)pyridine-2-carboxamide

Uniqueness

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C19H19N3O4S/c1-25-15-5-2-4-13(10-15)7-8-20-17(23)11-14-12-27-19(21-14)22-18(24)16-6-3-9-26-16/h2-6,9-10,12H,7-8,11H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

RGOAKALIPMFPGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3

Origin of Product

United States

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